2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered interest due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound acts as a ligand for the alpha1-adrenergic receptors . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . The binding of the compound to the receptors triggers a series of biochemical reactions that lead to the contraction of smooth muscles .
Biochemical Pathways
The activation of alpha1-adrenergic receptors leads to the contraction of smooth muscles. This is achieved through a series of biochemical reactions that involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, as identified by in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations . This makes it a promising lead compound for further investigation as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The result of the compound’s action is the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide interacts with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of this compound with these receptors can influence various biochemical reactions within the body.
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound can potentially influence these cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors . The compound shows a high affinity for these receptors, with binding affinities in the range from 22 nM to 250 nM . This binding can lead to the activation or inhibition of these receptors, thereby influencing various physiological processes.
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylpiperazine with an appropriate acylating agent to form the intermediate, which is then reacted with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a ligand in the study of alpha1-adrenergic receptors.
Biology: The compound is studied for its potential effects on various biological pathways.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals.
Comparison with Similar Compounds
Similar compounds include trazodone, naftopidil, and urapidil, which are also alpha1-adrenergic receptor antagonists . 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is unique due to its specific binding affinity and pharmacokinetic profile, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-15-7-8-16-19(13-15)28-21(22-16)23-20(26)14-24-9-11-25(12-10-24)17-5-3-4-6-18(17)27-2/h3-6,15H,7-14H2,1-2H3,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOKEYHACIBRGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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